3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of bacterial cell function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets the ribosomal machinery of bacteria .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug that shares a similar pyrazine core structure.
Pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
Pyrazine-2-carboxylic acid: The parent compound used in the synthesis of various pyrazine derivatives.
Uniqueness
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is unique due to its specific isopropylcarbamoyl group, which imparts distinct chemical and biological properties. This structural modification enhances its antimicrobial activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-5(2)12-8(13)6-7(9(14)15)11-4-3-10-6/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
YGUWFBPBECUEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
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